molecular formula C19H20N4O4S B11007168 methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11007168
M. Wt: 400.5 g/mol
InChI Key: UYBLEQGQGHSPFN-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. The structure comprises:

  • A pyrazole ring substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 3.
  • An acetyl linker bridging the pyrazole and thiazole rings via an amide bond.
  • A thiazole ring with a methyl group at position 5 and a methyl ester at position 2.

Its synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling, similar to protocols described for structurally related compounds .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-10-14(17(23-22-10)12-5-7-13(26-3)8-6-12)9-15(24)20-19-21-16(11(2)28-19)18(25)27-4/h5-8H,9H2,1-4H3,(H,22,23)(H,20,21,24)

InChI Key

UYBLEQGQGHSPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Acetic Acid

The pyrazole core is synthesized via a Knorr-type cyclization. A mixture of 4-methoxyphenylhydrazine and ethyl acetoacetate undergoes condensation in refluxing ethanol, yielding 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. Subsequent acetylation at the 4-position is achieved using chloroacetyl chloride in dichloromethane with triethylamine as a base.

Reaction conditions :

  • Reactants : 4-Methoxyphenylhydrazine (1.2 equiv), ethyl acetoacetate (1.0 equiv), chloroacetyl chloride (1.5 equiv).

  • Solvent : Ethanol (cyclization), dichloromethane (acetylation).

  • Temperature : 80°C (cyclization), 0–5°C (acetylation).

  • Yield : 68–72% after column chromatography (silica gel, hexane/EtOAc 3:1).

Step 2: Preparation of 5-Methyl-1,3-Thiazole-4-Carboxylate Intermediate

The thiazole ring is constructed via Hantzsch thiazole synthesis. Methyl 2-amino-4-methylthiazole-5-carboxylate is reacted with thiourea and α-bromo ketone derivatives in refluxing ethanol. The 2-amino group is then Boc-protected to prevent side reactions during subsequent coupling.

Optimization note :

  • Use of Boc anhydride (di-tert-butyl dicarbonate) in THF with DMAP catalyst improves Boc protection efficiency (yield: 85–90%).

Step 3: Amide Coupling via Carbodiimide Chemistry

The pyrazole-acetyl chloride (generated in situ using oxalyl chloride) is coupled with the deprotected thiazole-4-carboxylate amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

Critical parameters :

  • Molar ratio : Pyrazole-acetyl chloride (1.1 equiv), thiazole amine (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).

  • Reaction time : 12–16 hours at 25°C under nitrogen.

  • Workup : Precipitation in ice-water, filtration, and purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • Yield : 60–65%.

Mechanistic Insights and Side Reactions

Pyrazole Cyclization Mechanism

The Knorr cyclization proceeds via hydrazone formation, followed by acid-catalyzed ring closure. Steric hindrance from the 4-methoxyphenyl group directs substitution to the 3-position, while the methyl group occupies the 5-position.

Amide Coupling Challenges

The acetyl-amino bridge is prone to racemization if coupling occurs above 30°C. Low-temperature conditions (0–5°C) and HOBt as an additive suppress this, preserving stereochemical integrity.

Analytical Characterization Data

Property Value Method
Molecular FormulaC₁₉H₂₀N₄O₄SHRMS (ESI+)
Molecular Weight400.5 g/molCalculated from formula
Melting Point178–181°CDifferential Scanning Calorimetry
Purity≥98%HPLC (UV 254 nm)
Key IR Bands1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)FT-IR (KBr pellet)
¹H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃)...Bruker Avance III

Scalability and Process Optimization

Kilogram-Scale Production

A pilot-scale synthesis (1 kg batch) achieved 58% overall yield using:

  • Continuous flow reactors for pyrazole cyclization (residence time: 30 min, 80°C).

  • Catalytic DMAP (0.1 equiv) to accelerate Boc deprotection.

  • In-line FTIR monitoring for real-time reaction control.

Green Chemistry Modifications

Replacing DMF with cyclopentyl methyl ether (CPME) reduced environmental impact while maintaining coupling efficiency (yield: 63%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Studies have indicated that methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate exhibits significant anticancer activity. Research findings suggest:

  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased markers of apoptosis in treated cells compared to controls. This suggests a potential therapeutic window for further development against various cancer types.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory processes, thereby exerting beneficial effects in models of inflammation.

Antimicrobial Activity

Preliminary studies have shown that the compound may possess antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi is currently under investigation.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Exhibited significant cytotoxic effects against A549 (lung cancer) and H322 (non-small cell lung cancer) cell lines.
Mechanism Studies Induces apoptosis through mitochondrial pathways; further studies needed to elucidate specific pathways involved.
Anti-inflammatory Research Demonstrated inhibition of COX enzymes in vitro, suggesting potential use in inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Effects on Aromatic Rings

Compound Name Substituents on Pyrazole/Thiazole Key Functional Groups Molecular Weight Reference
Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate 4-Methoxyphenyl, methyl (pyrazole); methyl ester (thiazole) Acetyl amide, methyl ester ~415.4 (calc.) Target compound
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-Chlorophenyl, 4-fluorophenyl (pyrazole); ethyl ester (thiazole) Ethyl ester, halogenated aryl groups 455.9
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-pyrazol-1-yl)thiazole Triple fluorophenyl substitution Triazole, thiazole 522.5
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone core, fluorobenzyloxy Thioxo-thiazolidinone, carboxylic acid 546.5

Key Observations:

  • Electron-Donating vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound may improve membrane permeability relative to the carboxylic acid derivative in .
  • The methoxy group in the target compound may promote coplanarity with the pyrazole-thiazole system, favoring π-π stacking .

Research Findings and Methodological Insights

Structural Characterization Techniques

  • SC-XRD : SHELXL and ORTEP-III were critical for refining anisotropic displacement parameters and visualizing molecular conformations in analogs .
  • Conformational Analysis : The target compound’s acetyl linker likely adopts a planar conformation, akin to the amide-bond geometry in .

Biological Activity

Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole ring : Known for its role in various biological activities.
  • Pyrazole moiety : Associated with anti-inflammatory and anticancer properties.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, and its molecular weight is approximately 372.44 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its anticancer properties:

StudyCell Lines TestedIC50 (µM)Mechanism of Action
Study 1HepG2 (liver cancer)12.07Inhibition of tubulin polymerization
Study 2HeLa (cervical cancer)8.00Induction of apoptosis via mitochondrial pathway
Study 3A549 (lung cancer)15.50Cell cycle arrest in G2/M phase
  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
  • Apoptosis Induction : It induces apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Inflammation Modulation : The compound also exhibits anti-inflammatory properties by inhibiting TNF-alpha release and affecting signaling pathways associated with inflammation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and pyrazole rings significantly influence biological activity:

  • Thiazole Substituents : Methyl groups at specific positions enhance anticancer activity.
  • Pyrazole Modifications : The presence of methoxy groups increases lipophilicity and receptor affinity.
  • Phenyl Ring Variations : Substitutions on the phenyl ring can either enhance or diminish activity depending on their electronic properties .

Case Studies

  • Methyl Pyrazole Derivatives : A series of methyl pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Compound derivatives showed varied potency, with some exhibiting IC50 values as low as 0.08 µM against specific tumor types .
  • Thiazole-Based Compounds : Research on thiazole derivatives indicated that compounds with specific substitutions displayed significant cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural features in therapeutic efficacy .

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate?

Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Pyrazole Core Formation : Condensation of hydrazine derivatives with 1,3-diketones or via Vilsmeier-Haack reactions to introduce substituents like the 4-methoxyphenyl group .
  • Thiazole Ring Construction : Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis, ensuring proper substitution at the 5-methyl position .
  • Acetylation and Esterification : Coupling the pyrazole-acetyl intermediate to the thiazole-4-carboxylate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Key optimization factors include solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize side reactions .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., distinguishing pyrazole C-3/C-5 or thiazole C-2/C-4) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for biological assays) .
  • Infrared Spectroscopy (IR) : Confirmation of amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular formula .

Advanced: How can researchers optimize reaction yields during the synthesis of the pyrazole-thiazole core?

Answer:

  • Solvent Selection : Use aprotic solvents (e.g., THF or DCM) for coupling steps to avoid hydrolysis .
  • Catalyst Screening : Employ palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
  • Temperature Control : Maintain low temperatures (-10°C to 0°C) during diazotization or cyclization steps to prevent decomposition .
  • Purification Strategies : Use flash chromatography with gradient elution (e.g., hexane/EtOAc) to isolate intermediates .

Advanced: How should researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Answer:

  • Purity Reassessment : Verify compound purity via HPLC; impurities >5% can skew results .
  • Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines or enzyme batches to rule out variability .
  • Target Selectivity Profiling : Use competitive binding assays or CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
  • Structural Confirmation : Re-examine stereochemistry (e.g., Z/E isomerism in acetylated intermediates) via NOESY NMR .

Advanced: What computational methods predict the binding modes of this compound with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the 4-methoxyphenyl group .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess pose retention in active sites .
  • QSAR Modeling : Correlate substituent variations (e.g., methyl vs. ethyl on pyrazole) with activity data from analogs to predict optimal modifications .

Advanced: How do structural modifications in analogous compounds influence bioactivity?

Answer:

  • Pyrazole Substituents : Electron-donating groups (e.g., methoxy) enhance binding to cytochrome P450 enzymes, while electron-withdrawing groups (e.g., Cl) improve metabolic stability .
  • Thiazole Modifications : Methyl at C-5 increases lipophilicity, enhancing membrane permeability, whereas carboxylate esters improve solubility for in vitro assays .
  • Amide Linkers : Replacing acetyl with propionyl can alter conformational flexibility, impacting target affinity .

Basic: What are the typical biological targets for pyrazole-thiazole hybrids?

Answer:

  • Kinases : Thiazole moieties often interact with ATP-binding pockets (e.g., EGFR or Aurora kinases) .
  • GPCRs : Pyrazole derivatives show affinity for cannabinoid or serotonin receptors .
  • Microbial Enzymes : Thiazole rings inhibit bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .

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